Nuclear magnetic resonance spectroscopy provides unambiguous structural information for 2,6-Dimethyl-4-Hydroxypyridine, allowing differentiation between tautomeric forms and detailed assignment of all nuclear environments.
¹H Nuclear Magnetic Resonance Analysis of Methyl and Ring Protons
The ¹H Nuclear Magnetic Resonance spectrum of 2,6-Dimethyl-4-Hydroxypyridine reveals characteristic resonances that enable complete structural elucidation. In deuterated dimethyl sulfoxide solution, the aromatic ring protons appear as a sharp singlet at δ 7.57 parts per million, consistent with the symmetrical substitution pattern at the 2 and 6 positions [3]. This chemical shift value reflects the electron-withdrawing influence of the pyridine nitrogen and the hydroxyl substituent at the 4-position.
The methyl groups attached to carbons 2 and 6 of the pyridine ring exhibit a characteristic singlet at δ 2.25 parts per million in deuterated chloroform [4]. The singlet multiplicity confirms the absence of vicinal coupling, as expected for methyl groups directly attached to aromatic carbons. The chemical shift is typical for aromatic methyl substituents, showing slight deshielding compared to aliphatic methyl groups due to the aromatic ring current effects.
A distinctive feature of the ¹H Nuclear Magnetic Resonance spectrum is the hydroxyl proton resonance, which appears as a sharp singlet at δ 11.58 parts per million in deuterated dimethyl sulfoxide [3]. This significantly downfield chemical shift indicates strong intramolecular hydrogen bonding or tautomeric equilibrium effects. The hydroxyl proton chemical shift is highly solvent-dependent and exchanges rapidly with deuterated solvents, often leading to peak broadening or disappearance in protic deuterated media.
In tautomeric equilibrium studies, an additional broad signal may be observed around δ 12.0 parts per million, attributed to the NH proton of the pyridone tautomeric form [5]. The relative intensities of the hydroxyl and NH proton signals provide quantitative information about the tautomeric equilibrium position under specific solvent and temperature conditions.
Nuclear Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Solvent |
---|
Aromatic ring protons | 7.57 | s | 2H | DMSO-d₆ |
Methyl groups (C-2,6) | 2.25 | s | 6H | CDCl₃ |
Hydroxyl proton | 11.58 | s | 1H | DMSO-d₆ |
NH proton (tautomer) | 12.0 | br s | 1H | CDCl₃ |
¹³C Nuclear Magnetic Resonance Spectral Assignments
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment of 2,6-Dimethyl-4-Hydroxypyridine. The aromatic carbon signals appear in the characteristic aromatic region between δ 100-170 parts per million, with specific assignments depending on the tautomeric form present.
The quaternary carbon bearing the hydroxyl group (C-4) exhibits a distinctive resonance at δ 101.4 parts per million in deuterated dimethyl sulfoxide [3]. This chemical shift is consistent with a carbon bearing an electronegative oxygen substituent in an aromatic environment. The exact position of this signal varies depending on the tautomeric equilibrium and hydrogen bonding interactions.
The methyl carbons attached to positions 2 and 6 resonate at δ 19.6 parts per million in deuterated chloroform [4], typical for aromatic methyl substituents. These carbons show slight shielding compared to aliphatic methyl groups due to the aromatic ring anisotropy effects.
In the carbonyl tautomeric form, a characteristic signal appears at δ 167.6 parts per million, attributed to the carbonyl carbon of the pyridone form [3]. This signal serves as a diagnostic marker for tautomeric equilibrium studies and provides quantitative information about the relative populations of hydroxyl and ketonic forms.
The remaining aromatic carbons (C-2, C-3, C-5, C-6) exhibit signals in the region δ 140-150 parts per million, with specific assignments requiring two-dimensional Nuclear Magnetic Resonance techniques or isotopic labeling for unambiguous determination [3].
Carbon Assignment | Chemical Shift (ppm) | Tautomeric Form | Solvent |
---|
Carbonyl carbon (C=O) | 167.6 | Pyridone | DMSO-d₆ |
Quaternary carbon (C-4) | 101.4 | Hydroxyl | DMSO-d₆ |
Aromatic carbons | 140-150 | Both forms | DMSO-d₆ |
Aromatic carbons | 116.9 | Both forms | DMSO-d₆ |
Methyl carbons | 19.6 | Both forms | CDCl₃ |
Infrared Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations in 2,6-Dimethyl-4-Hydroxypyridine, particularly enabling differentiation between tautomeric forms through characteristic vibrational frequencies.
Hydroxyl/Carbonyl Vibrations
The hydroxyl stretching vibration represents one of the most diagnostic features in the infrared spectrum of 2,6-Dimethyl-4-Hydroxypyridine. The O-H stretching mode appears as a strong absorption at 3427 wavenumbers using potassium bromide pellet technique [5]. This frequency is characteristic of phenolic hydroxyl groups and may show variations depending on hydrogen bonding interactions and tautomeric equilibrium.
In tautomeric equilibrium studies, an additional absorption may be observed at 3144 wavenumbers, attributed to N-H stretching vibrations of the pyridone tautomeric form [5]. The relative intensities of these two absorptions provide qualitative information about the tautomeric equilibrium position in the solid state.
The carbonyl stretching vibration of the pyridone tautomer appears as a strong absorption at 1670 wavenumbers [5]. This frequency is characteristic of aromatic amide carbonyl groups and represents a key diagnostic feature for identifying the ketonic tautomeric form. In solution studies, particularly with related pyrone compounds, the carbonyl stretching frequency has been observed at 1639 wavenumbers, with variations depending on solvent interactions and Lewis acid coordination [6].
A higher-frequency absorption at 1678 wavenumbers has been assigned to ring vibrations in related 2,6-dimethyl-4-pyrone compounds [6]. This vibration shows sensitivity to molecular environment and coordination effects but exhibits smaller frequency shifts compared to carbonyl vibrations.
Frequency (cm⁻¹) | Assignment | Intensity | Technique |
---|
3427 | O-H stretching | Strong | KBr pellet |
3144 | N-H stretching (tautomer) | Medium | KBr pellet |
1670 | C=O stretching/N-H bending | Strong | KBr pellet |
1639 | C=O stretching (pyrone form) | Strong | Solution |
1678 | Ring vibration | Medium | Solution |
Ring Vibrations
The aromatic ring vibrations of 2,6-Dimethyl-4-Hydroxypyridine appear in characteristic frequency regions that provide information about the electronic structure and substitution pattern. Carbon-carbon stretching vibrations appear at 1567 and 1418 wavenumbers [5], consistent with substituted pyridine derivatives and reflecting the aromatic character of the ring system.
Carbon-hydrogen in-plane bending vibrations are observed at 948 wavenumbers, while out-of-plane bending modes appear at 846 wavenumbers [5]. These frequencies are typical for substituted pyridines and provide confirmation of the aromatic substitution pattern.
The ring breathing mode, characteristic of six-membered aromatic rings, appears at 743 wavenumbers in the Raman spectrum [5]. This vibration is particularly useful for structural confirmation and shows sensitivity to ring substitution effects.
Additional ring deformation vibrations appear at 734 wavenumbers, providing further confirmation of the pyridine ring system [5]. These lower-frequency vibrations are valuable for complete vibrational assignment and structural characterization.
Carbon-oxygen and carbon-methyl stretching vibrations appear at 1242 and 1159 wavenumbers respectively [5], providing information about the substituent groups and their interaction with the aromatic ring system.
Frequency (cm⁻¹) | Assignment | Intensity | Technique |
---|
1567 | C=C stretching | Medium | KBr pellet |
1418 | C=C stretching | Medium | KBr pellet |
1242 | C-OH stretching | Medium | KBr pellet |
1159 | C-CH₃ stretching | Weak | KBr pellet |
948 | C-H in-plane bending | Medium | KBr pellet |
846 | C-H out-of-plane bending | Weak | KBr pellet |
743 | Ring breathing | Weak | Raman |
734 | Ring deformation | Medium | KBr pellet |
Mass Spectrometry Fragmentation Patterns
Mass spectrometry provides detailed information about the molecular composition and fragmentation behavior of 2,6-Dimethyl-4-Hydroxypyridine under electron ionization conditions. The fragmentation patterns offer insights into the molecular structure and stability of various ionic species.
The molecular ion peak appears at mass-to-charge ratio 123, corresponding to the intact molecular formula C₇H₉NO⁺- [7]. This peak typically exhibits moderate intensity in electron ionization mass spectrometry, with the molecular ion serving as the base peak for molecular weight confirmation.
The base peak in the fragmentation pattern commonly appears at mass-to-charge ratio 108, resulting from loss of a methyl radical (15 atomic mass units) from the molecular ion [7]. This fragmentation is characteristic of aromatic methyl compounds and represents a thermodynamically favorable process due to the stability of the resulting aromatic radical cation.
Additional significant fragmentation occurs at mass-to-charge ratio 95, corresponding to loss of carbon monoxide (28 atomic mass units) from the molecular ion [7]. This fragmentation pathway is particularly favored in hydroxyl-substituted aromatic compounds and provides evidence for the hydroxyl functionality.
A characteristic fragment appears at mass-to-charge ratio 84, representing loss of C₂H₃O (39 atomic mass units) from the molecular ion [7]. This fragmentation involves elimination of formaldehyde or related species and is common in methyl-substituted aromatic compounds bearing hydroxyl groups.
Lower mass fragments include ions at mass-to-charge ratios 69, 55, and 42, representing sequential fragmentations and rearrangement processes typical of aromatic nitrogen heterocycles [7]. These fragments provide additional structural confirmation and insight into the gas-phase ion chemistry of the compound.
m/z | Relative Intensity (%) | Ion Assignment | Fragmentation Type |
---|
123 | 100 | [M]⁺- (molecular ion) | Molecular ion |
108 | 85 | [M-CH₃]⁺ | Methyl loss |
95 | 45 | [M-CO]⁺ | Carbonyl loss |
84 | 75 | [M-C₂H₃O]⁺ | Side chain elimination |
69 | 35 | [M-C₃H₆O]⁺ | Multiple losses |
55 | 25 | [C₄H₇]⁺ | Hydrocarbon fragment |
42 | 20 | [C₂H₂O]⁺- | Small fragment |
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 2,6-Dimethyl-4-Hydroxypyridine. The absorption spectrum reveals characteristic bands associated with π→π* and n→π* electronic transitions in the aromatic heterocyclic system.
The primary absorption maximum appears at 267 nanometers in dimethyl sulfoxide solution, corresponding to a π→π* electronic transition with high extinction coefficient . This transition involves promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring system and is characteristic of substituted pyridine derivatives.
A secondary absorption band is observed at 249 nanometers in methanol solution, attributed to an n→π* transition involving the nitrogen lone pair electrons. This transition typically exhibits medium extinction coefficient and shows sensitivity to solvent polarity and hydrogen bonding interactions.
In aqueous solution, an additional absorption appears at 295 nanometers, assigned to extended π→π* transitions involving the hydroxyl substituent and aromatic ring conjugation. This bathochromic shift compared to the primary band reflects the electron-donating character of the hydroxyl group and its participation in the aromatic π-system.
A weak absorption band at 320 nanometers in acetonitrile solution corresponds to forbidden n→π* transitions with extended conjugation. This transition exhibits low extinction coefficient but provides valuable information about the electronic structure and substituent effects in the molecule.
The ultraviolet-visible spectrum shows significant solvent dependence, reflecting the influence of hydrogen bonding, tautomeric equilibrium, and specific solvent-solute interactions on the electronic transitions and molecular conformation.
λmax (nm) | Assignment | Extinction Coefficient | Solvent |
---|
267 | π→π* transition | High | DMSO |
249 | n→π* transition | Medium | Methanol |
295 | π→π* (conjugated) | High | Water |
320 | n→π* (extended) | Low | Acetonitrile |